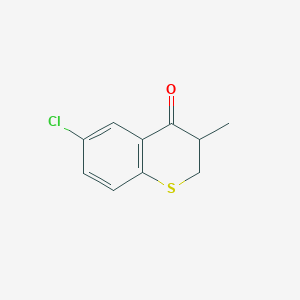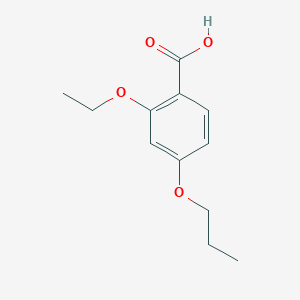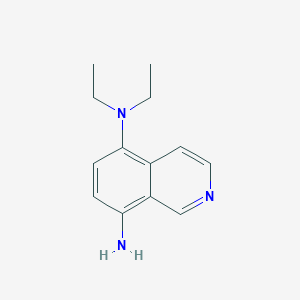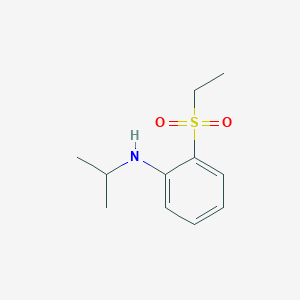
6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one
Overview
Description
“6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one” is a chemical compound with the molecular weight of 212.7 . The IUPAC name for this compound is 6-chloro-3-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClOS/c1-6-5-13-9-3-2-7 (11)4-8 (9)10 (6)12/h2-4,6H,5H2,1H3 . This code represents the molecular structure of the compound.The NMR spectrum (200 MHz, DMSO- d 6), δ, ppm: 1.99 (3H, s, CH 3); 3.70 (3H, s, OCH 3); 7.13 (1H, s, H-3); 7.42–7.47 (2H, m, H-5,6 Ar); 7.56–7.60 (1H, m, H-4 Ar); 7.67 (1H, s, H-2 Ar); 9.74 (1H, s, NH) .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Related Compounds : The compound has been used in the synthesis of various thiopyrano-compounds. For instance, methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate, a related compound, has been synthesized through Dieckmann cyclisation, demonstrating its potential in creating diverse chemical structures (Scrowston & Shaw, 1976).
Electron Impact Studies : Research involving electron impact induced cyclizations in benzothiopyrans highlights the compound's role in understanding intramolecular substitutions and cyclizations, which is crucial for chemical synthesis and fragmentation studies (Ramana et al., 1987).
Novel Synthesis Approaches : The compound is involved in novel synthesis methods, such as the creation of cis-1-[[6-chloro-3-[(2-chloro-3-thienyl)methoxy]-2,3-dihydrobenzo[b]thien-2-yl]methyl]1h-imidazole, representing a new class of azole antifungal agents (RaneDinanath et al., 1988).
Medicinal Chemistry and Pharmacology
Anticancer Research : N-(3,4-dihydro-2,2,4,4-tetramethyl-2H-1-benzothiopyran-6-yl)-N′-(4-nitrophenyl)thiourea, a compound related to 6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one, has shown strong anticancer activity, indicating the compound's potential in cancer research (Nammalwar et al., 2010).
Calcium Channel Blocker Development : Derivatives of benzothiopyran, related to the compound , have been explored as a novel class of calcium channel blockers, suggesting its relevance in cardiovascular drug development (Nalwaya et al., 2013).
Material Science and Analytical Chemistry
- Analysis of Impurities : The compound has been used in the purification and identification of impurities in bulk hydrochlorothiazide, an example of its application in analytical chemistry for quality control in pharmaceuticals (Fang et al., 2001).
properties
IUPAC Name |
6-chloro-3-methyl-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClOS/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUYQXKNFPSYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC2=C(C1=O)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-methyl-3,4-dihydro-2H-1-benzothiopyran-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B1418555.png)


![4-[(Ethanesulfonyl)methyl]aniline](/img/structure/B1418560.png)
![2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)amino]butanoic acid](/img/structure/B1418562.png)
![5,6-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1418563.png)
![3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418564.png)



